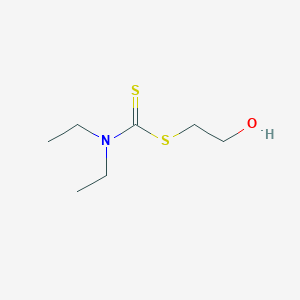

2-Hydroxyethyl diethylcarbamodithioate

Description

Structure

3D Structure

Properties

CAS No. |

5347-18-2 |

|---|---|

Molecular Formula |

C7H15NOS2 |

Molecular Weight |

193.3 g/mol |

IUPAC Name |

2-hydroxyethyl N,N-diethylcarbamodithioate |

InChI |

InChI=1S/C7H15NOS2/c1-3-8(4-2)7(10)11-6-5-9/h9H,3-6H2,1-2H3 |

InChI Key |

KEYLKRQZGDXERN-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=S)SCCO |

Origin of Product |

United States |

Synthetic Methodologies for 2 Hydroxyethyl Diethylcarbamodithioate and Analogous Thioesters

General Synthetic Routes to Dithiocarbamate (B8719985) Esters from Amine and Carbon Disulfide Precursors

The foundational method for the synthesis of dithiocarbamate salts involves the reaction of a primary or secondary amine with carbon disulfide in the presence of a base. For the preparation of sodium N,N-diethyldithiocarbamate, diethylamine (B46881) is treated with carbon disulfide in the presence of sodium hydroxide.

This exothermic reaction proceeds readily to form the corresponding dithiocarbamate salt, which can then be alkylated to produce the desired ester. One-pot syntheses have been developed to streamline this process, where the dithiocarbamate salt is generated in situ and immediately reacted with an alkylating agent. rsc.org These one-pot methods offer advantages in terms of efficiency and reduced waste. Variations of this approach include transition metal-free syntheses, which are attractive from both an economic and environmental standpoint. rsc.org

Targeted Esterification Strategies for 2-Hydroxyethyl Functionalization

The introduction of a 2-hydroxyethyl group onto the dithiocarbamate scaffold can be achieved through several targeted esterification strategies. These methods are crucial for imparting specific functionalities to the molecule.

Reaction of Sodium N,N-Diethyldithiocarbamate with Electrophilic 2-Haloethanol Derivatives

A common and effective method for the synthesis of 2-Hydroxyethyl diethylcarbamodithioate is the reaction of sodium N,N-diethyldithiocarbamate with a suitable 2-haloethanol, such as 2-chloroethanol (B45725) or 2-bromoethanol. This nucleophilic substitution reaction, specifically an Sɴ2 reaction, involves the dithiocarbamate anion acting as the nucleophile and displacing the halide from the 2-haloethanol.

A similar reaction has been reported for the synthesis of N,N-Diethyldithiocarbamato-(1,2)-propanediol, where sodium N,N-diethyldithiocarbamate is reacted with 3-chloro-1,2-propanediol. scientific.net This reaction serves as a strong model for the synthesis of 2-Hydroxyethyl diethylcarbamodithioate. The general scheme for this reaction is as follows:

The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, to facilitate the dissolution of the reactants and promote the Sɴ2 mechanism.

Table 1: Reaction Parameters for the Synthesis of Hydroxyalkyl Dithiocarbamates

| Dithiocarbamate Salt | Electrophile | Solvent | Product |

| Sodium N,N-diethyldithiocarbamate | 2-Chloroethanol | Acetone | 2-Hydroxyethyl diethylcarbamodithioate |

| Sodium N,N-diethyldithiocarbamate | 3-Chloro-1,2-propanediol | Not specified | N,N-Diethyldithiocarbamato-(1,2)-propanediol scientific.net |

Novel Direct Functionalization Approaches Utilizing Polyols

More direct and atom-economical approaches for the synthesis of 2-hydroxyalkyl dithiocarbamates involve the in-situ formation of the dithiocarbamate followed by a direct reaction with an epoxide, which can be considered a functionalized polyol precursor. A patented method describes the preparation of 2-hydroxyalkyldithiocarbamates by reacting an amine salt of dithiocarbamic acid with an epoxide. google.com For instance, ammonium (B1175870) dithiocarbamate can be reacted with ethylene (B1197577) oxide to yield 2-hydroxyethyl dithiocarbamate. google.com

This approach avoids the pre-formation and isolation of the dithiocarbamate salt and the use of haloalcohols, which can be more toxic and environmentally challenging. The ring-opening of the epoxide by the dithiocarbamate nucleophile is a key step in this process.

Process Optimization and Green Chemistry Principles in Dithiocarbamate Ester Synthesis

In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for the synthesis of dithiocarbamate esters. These efforts align with the principles of green chemistry, focusing on reducing waste, avoiding hazardous substances, and improving energy efficiency.

One notable advancement is the use of green reaction media. Deep eutectic solvents (DES) and polyethylene (B3416737) glycol (PEG) have been successfully employed as environmentally benign and recyclable solvents for the one-pot, three-component synthesis of dithiocarbamate derivatives. wikipedia.org These reactions often proceed in high yields and with short reaction times without the need for traditional organic solvents.

Microwave-assisted synthesis has also emerged as a powerful tool for accelerating the synthesis of dithiocarbamates. nih.gov This technique can significantly reduce reaction times and improve yields, contributing to a more energy-efficient process. Furthermore, catalyst-free and solvent-free reaction conditions have been developed, further enhancing the green credentials of these synthetic routes.

Table 2: Green Chemistry Approaches in Dithiocarbamate Ester Synthesis

| Method | Key Features | Advantages |

| Deep Eutectic Solvents (DES) | Biodegradable, low cost, recyclable | Environmentally friendly, high yields wikipedia.org |

| Polyethylene Glycol (PEG) | Non-toxic, recyclable | Green solvent, efficient reactions wikipedia.org |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased efficiency, reduced energy consumption nih.gov |

Regioselectivity and Stereochemical Control in the Synthesis of Substituted Dithiocarbamate Esters

The synthesis of more complex, substituted dithiocarbamate esters often requires precise control over regioselectivity and stereochemistry. Regioselectivity, the control of where a reaction occurs on a molecule, is crucial when multiple reactive sites are present. For example, the regioselective C–H dithiocarbamation of certain heterocyclic compounds allows for the direct functionalization of specific positions on the aromatic ring.

In the context of 2-hydroxyalkyl dithiocarbamates, the ring-opening of unsymmetrical epoxides by the dithiocarbamate anion can lead to regioisomers. The nucleophilic attack generally occurs at the less sterically hindered carbon atom of the epoxide ring, a principle that can be used to control the regiochemical outcome of the reaction.

Stereochemical control, the control of the three-dimensional arrangement of atoms, is also a critical aspect. While the synthesis of the parent 2-Hydroxyethyl diethylcarbamodithioate does not involve the creation of a chiral center, the synthesis of more complex, substituted analogs may. For these cases, stereoselective synthetic methods would be necessary to obtain a single enantiomer or diastereomer. Research in this area is ongoing, with the aim of developing catalytic and chiral auxiliary-based methods to achieve high levels of stereocontrol.

Chemical Reactivity and Transformation Pathways of 2 Hydroxyethyl Diethylcarbamodithioate

Hydrolytic and Acidic Decomposition Mechanisms

Dithiocarbamates, including 2-Hydroxyethyl diethylcarbamodithioate, are known to undergo decomposition in aqueous and particularly in acidic environments. This degradation is a key characteristic of this class of compounds and proceeds via the liberation of carbon disulfide and the corresponding amine, in this case, diethanolamine. nih.gov The general mechanism involves protonation of the dithiocarbamate (B8719985), leading to the formation of an unstable dithiocarbamic acid intermediate which then rapidly breaks down. researchgate.net

The stability of dithiocarbamates is highly dependent on pH, with decomposition being significantly accelerated under acidic conditions. nih.gov The process can be described as an acid-catalyzed hydrolysis. In the case of 2-Hydroxyethyl diethylcarbamodithioate, the presence of the hydroxyl group may influence the reaction kinetics through intramolecular interactions, although the fundamental pathway remains the same as other dialkyldithiocarbamates. The decomposition ultimately yields carbon disulfide and diethanolamine. nih.govnih.gov

The decomposition of dithiocarbamates to carbon disulfide is a well-studied process, though specific kinetic and thermodynamic data for the free ligand 2-Hydroxyethyl diethylcarbamodithioate are not extensively documented. However, studies on its transition metal complexes provide significant insight into the compound's thermal stability and decomposition energetics. researchgate.net

Thermal decomposition studies of metal complexes with the ligand, formulated as [M(S2CN(C2H5)(CH2CH2OH))], show that the decomposition process is complex, often occurring in multiple stages. The activation energy for the primary decomposition step varies depending on the coordinated metal ion, indicating the significant role the metal center plays in the stability of the dithiocarbamate structure. Large negative values for the entropy of activation (ΔS#) in these complexes suggest that the decomposition proceeds through a highly ordered transition state, likely involving molecular rearrangement. researchgate.net

| Metal Complex | Activation Energy (Ea) (kJ mol⁻¹) | Order of Reaction |

|---|---|---|

| Co(II) Complex | 142.7 | 1 |

| Ni(II) Complex | 117.2 | 2 |

| Cu(II) Complex | 33.8 | 1 |

| Zn(II) Complex | 188.3 | 2 |

| Cd(II) Complex | 105.9 | 2 |

This interactive table allows for sorting and filtering of data.

The data indicates that the copper complex has the lowest activation energy for decomposition, while the zinc complex has the highest, which may be attributed to the d¹⁰ electronic configuration of Zn(II). researchgate.net The order of reaction also varies, suggesting different decomposition mechanisms, either unimolecular or bimolecular, depending on the metal. researchgate.net While this data pertains to metal complexes, it underscores the inherent pathway for decomposition involving the dithiocarbamate moiety, which leads to the eventual liberation of species such as carbon disulfide.

The rate of decomposition of dithiocarbamates is profoundly influenced by the pH of the medium. The stability of these compounds decreases significantly as the pH is lowered. Acidic conditions facilitate the protonation of the dithiocarbamate anion, forming the corresponding dithiocarbamic acid. This acid is unstable and readily decomposes. nih.gov For instance, the decomposition of N,N-diethyldithiocarbamate is accelerated by acids. researchgate.net Consequently, 2-Hydroxyethyl diethylcarbamodithioate is expected to be most stable in neutral to alkaline solutions.

The solvent environment also plays a critical role in the stability and reaction kinetics of dithiocarbamates. The polarity of the solvent can affect the stability of the charged dithiocarbamate species and the transition states involved in its decomposition. nih.gov For example, studies on the radical copolymerization of 2-hydroxyethyl methacrylate (B99206) (HEMA) have shown that the choice of solvent significantly impacts reaction kinetics due to hydrogen bonding. mdpi.com Similarly, for 2-Hydroxyethyl diethylcarbamodithioate, protic solvents capable of hydrogen bonding with both the hydroxyl and dithiocarbamate groups could influence its stability and decomposition rate. unifi.it The presence of water, especially under acidic conditions, facilitates the hydrolytic decomposition pathway.

Oxidative Transformations and Formation of Disulfide Species

The dithiocarbamate moiety is susceptible to oxidation. A common oxidative transformation for dithiocarbamates is the formation of a disulfide-linked species known as a thiuram disulfide. In the case of 2-Hydroxyethyl diethylcarbamodithioate, oxidation would lead to the formation of Di-(2-Hydroxyethyl) Disulfide. This reaction involves the coupling of two dithiocarbamate molecules with the formation of a sulfur-sulfur bond.

This transformation is a redox reaction where the dithiocarbamate is oxidized. This process is analogous to the oxidation of thiols to disulfides. The resulting compound, Di-(2-Hydroxyethyl) Disulfide, also known as 2,2'-Dithiodiethanol, is a distinct chemical entity with its own set of properties and applications. nih.govchemsynthesis.comsigmaaldrich.com It is used as a precursor in organic synthesis and as a crosslinking agent. sigmaaldrich.comprepchem.com

| Property | Value |

|---|---|

| CAS Number | 1892-29-1 |

| Molecular Formula | C₄H₁₀O₂S₂ |

| Melting Point | 25-27 °C |

| Boiling Point | 158-163 °C |

| Density | 1.2877 g/mL |

This interactive table provides key physical properties of the resulting disulfide species.

Electrochemical Behavior and Redox Characterization of the Thioester Moiety

The dithiocarbamate group is electrochemically active, and this property has been utilized in the development of electrochemical sensors for their detection. researchgate.net The thioester moiety within the dithiocarbamate structure can undergo redox reactions. The electrochemical behavior of dithiocarbamates often involves the sulfur atoms, which can be oxidized.

Reactivity of the Pendant Hydroxyl Functional Group in Derivatization Reactions

The pendant hydroxyl group in 2-Hydroxyethyl diethylcarbamodithioate provides a site for a variety of derivatization reactions, allowing for the modification of the molecule's physical and chemical properties. researchgate.net Common reactions involving hydroxyl groups include esterification, etherification, and acylation. nih.gov

Esterification can be achieved by reacting the hydroxyl group with a carboxylic acid or its derivative, such as an acyl chloride or anhydride, often in the presence of a catalyst. orgsyn.orgrug.nlnih.gov For example, the Fischer esterification involves reacting the alcohol with a carboxylic acid under acidic conditions. researchgate.net Alternatively, reagents like dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can be used for esterification under milder, non-acidic conditions. orgsyn.org Such reactions would convert the hydroxyl group of 2-Hydroxyethyl diethylcarbamodithioate into an ester functionality.

Etherification, the formation of an ether linkage, is another possible derivatization. This can be accomplished through reactions such as the Williamson ether synthesis, which involves deprotonating the alcohol to form an alkoxide, followed by reaction with an alkyl halide.

These derivatization reactions are crucial for applications where modification of properties like solubility, volatility, or spectroscopic characteristics is desired. researchgate.netnih.gov For instance, attaching a chromophore through derivatization can aid in the detection and quantification of the molecule in analytical methods like HPLC. researchgate.net

Coordination Chemistry of Dithiocarbamate Moieties Derived from 2 Hydroxyethyl Diethylcarbamodithioate

Formation and Ligating Properties of the N,N-Diethyldithiocarbamate Anion

The N,N-diethyldithiocarbamate anion is readily formed from the reaction of a secondary amine, in this case, N,N-diethylamine which can be substituted with a 2-hydroxyethyl group, with carbon disulfide in the presence of a base. nih.gov This reaction yields the dithiocarbamate (B8719985) salt, which is often soluble in water and short-chain alcohols. dntb.gov.ua The resulting anion is a versatile mono-anionic chelating ligand that forms stable complexes with a vast array of transition metals, main group elements, lanthanides, and actinides. nih.gov

The ligating properties of the dithiocarbamate anion are largely dictated by the two sulfur atoms, which act as the primary donor sites for metal coordination. nih.gov Dithiocarbamates are classified as soft ligands due to the polarizability of the sulfur atoms, leading to strong coordination with soft metal ions. The electronic nature of the ligand is influenced by resonance, with delocalization of the nitrogen lone pair of electrons onto the sulfur atoms. This results in a significant contribution from the thioureide resonance form, which enhances the electron-donating ability of the sulfur atoms and stabilizes the metal-sulfur bonds. nih.gov The presence of the 2-hydroxyethyl substituent on the nitrogen atom can introduce additional functionality, such as the potential for hydrogen bonding interactions, which can influence the crystal packing and supramolecular assembly of the resulting metal complexes. dntb.gov.ua

Versatility in Metal Complexation Modes

The most common coordination mode for dithiocarbamate ligands is bidentate chelation, where both sulfur atoms bind to the same metal center, forming a stable four-membered ring. nih.gov This mode of coordination is prevalent in a wide range of metal complexes. For instance, in the mononuclear copper(II) complex, [Cu{S2CN(Et)(CH2CH2OH)}2], the dithiocarbamate ligand acts as a bidentate chelator, with the copper center being coordinated by four sulfur atoms from two dithiocarbamate ligands in a distorted square planar geometry. researchgate.net Similarly, the indium(III) complex, In[S2CN(Et)(CH2CH2OH)]3, features three bidentate dithiocarbamate ligands, resulting in a distorted octahedral coordination around the indium center. dntb.gov.ua

While less common, monodentate coordination, where only one sulfur atom of the dithiocarbamate ligand binds to the metal center, has also been observed. nih.gov This mode is often encountered in heteroleptic complexes where other ligands are present, or when steric hindrance prevents bidentate chelation.

Anisobidentate coordination represents an intermediate between monodentate and bidentate modes, characterized by two unequal metal-sulfur bond lengths. nih.gov This can arise from electronic or steric factors within the complex.

The dithiocarbamate ligand can also act as a bridging ligand, connecting two or more metal centers. This can occur in several ways, for example, by one sulfur atom coordinating to two metal ions or by the two sulfur atoms of the same ligand binding to different metal centers. A notable example is the dinuclear zinc(II) complex, [Zn2(μ-MphDTC)2(MphDTC)2], where one morpholinyl dithiocarbamate ligand bridges two zinc ions, while the other two act as chelating ligands to each metal center. unacademy.com Another example is a tetranuclear copper(I) cluster where the dithiocarbamate ligands are involved in bridging the copper centers. researchgate.net

Structural and Electronic Effects of Ligand Substitution on Metal Coordination

The introduction of a 2-hydroxyethyl substituent on the nitrogen atom of the diethyldithiocarbamate (B1195824) ligand can have significant structural and electronic effects on the resulting metal complexes. The hydroxyl group provides a site for hydrogen bonding, which can lead to the formation of extended supramolecular networks in the solid state. dntb.gov.ua For example, in the crystal structure of tris(2-hydroxyethyl(ethyl)amino-dithiocarbamato)indium(III), intricate hydrogen bonding interactions involving the hydroxyl groups are observed. dntb.gov.ua

Electronically, the nature of the substituents on the nitrogen atom can tune the electron-donating properties of the dithiocarbamate ligand. nih.gov While a detailed comparative study on the electronic effect of the 2-hydroxyethyl group versus a simple ethyl group is not extensively documented in the provided search results, it is generally understood that the electronic properties of the substituents influence the stability and reactivity of the metal complexes. The choice of substituents can also sterically influence the coordination geometry around the metal center.

Synthesis and Characterization of Homoleptic and Heteroleptic Metal Dithiocarbamate Complexes

Homoleptic complexes are coordination compounds in which a central metal atom is bound to only one type of ligand. sarthaks.comshaalaa.comdoubtnut.com The synthesis of homoleptic metal dithiocarbamate complexes typically involves the reaction of a metal salt with the appropriate dithiocarbamate salt in a suitable solvent. For instance, Cu(II) dithiocarbamates with N-substituted 2-hydroxyethyl groups, [Cu{S2CNR(CH2CH2OH)}2] (where R = Me, Et, Pr), have been prepared by reacting the corresponding amine with carbon disulfide and subsequently with a copper(II) salt. researchgate.net Similarly, an indium(III) dithiocarbamate complex was synthesized. dntb.gov.ua

Heteroleptic complexes , in contrast, contain more than one type of ligand attached to the central metal atom. sarthaks.comshaalaa.comdoubtnut.com The synthesis of heteroleptic dithiocarbamate complexes can be achieved by reacting a pre-formed homoleptic dithiocarbamate complex with another ligand, or by a one-pot reaction involving the metal salt and both types of ligands. While specific examples of heteroleptic complexes involving the 2-Hydroxyethyl diethylcarbamodithioate ligand were not detailed in the provided search results, the general synthetic strategies are well-established in dithiocarbamate chemistry.

The characterization of these complexes is typically carried out using a variety of spectroscopic and analytical techniques. Infrared (IR) spectroscopy is particularly useful for identifying the characteristic C-N and C-S stretching vibrations of the dithiocarbamate ligand, which can provide insights into its coordination mode. mdpi.com Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is employed to elucidate the structure of the organic ligand framework. rsc.org Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within the complex and the coordination geometry of the metal ion. rsc.org Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure, including bond lengths, bond angles, and coordination geometry. dntb.gov.uaresearchgate.netrsc.org Mass spectrometry is also utilized to confirm the molecular weight and fragmentation patterns of the complexes. mdpi.com

Below is a table summarizing the characterization data for selected metal complexes with dithiocarbamate ligands containing a 2-hydroxyethyl substituent.

| Complex | Metal Center | Coordination Geometry | Key Characterization Techniques | Reference |

| [Cu{S2CN(Et)(CH2CH2OH)}2] | Cu(II) | Distorted Square Planar | IR, EPR, X-ray Crystallography | researchgate.net |

| In[S2CN(Et)(CH2CH2OH)]3 | In(III) | Distorted Octahedral | X-ray Crystallography | dntb.gov.ua |

| Tetranuclear Cu(I) cluster | Cu(I) | Tetranuclear Cluster | X-ray Crystallography | researchgate.net |

Advanced Analytical Methodologies for Characterization and Quantification

Vibrational and Electronic Spectroscopy for Structural Elucidation

Spectroscopic techniques are indispensable for probing the molecular structure of 2-Hydroxyethyl diethylcarbamodithioate. Vibrational spectroscopy identifies the types of chemical bonds present, while electronic spectroscopy provides insight into the electron distribution and energy levels within the molecule.

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. ponder.ingdummies.com The FT-IR spectrum of 2-Hydroxyethyl diethylcarbamodithioate is expected to exhibit several characteristic absorption bands that confirm its structure.

The presence of the hydroxyl (-OH) group is typically identified by a strong, broad absorption band in the region of 3600-3200 cm⁻¹. ponder.inglibretexts.org The C-H stretching vibrations from the ethyl and hydroxyethyl (B10761427) groups are expected in the 3000-2850 cm⁻¹ range. dummies.comlibretexts.org A significant band in the 1520-1480 cm⁻¹ region can be attributed to the C-N stretching vibration, often referred to as the "thioureide band," which has some double-bond character. The C-S stretching vibration typically appears in the 1000-900 cm⁻¹ region. researchgate.net

Table 1: Characteristic FT-IR Absorption Bands for 2-Hydroxyethyl diethylcarbamodithioate

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600 - 3200 | O-H Stretch (broad) | Hydroxyl (-OH) |

| 3000 - 2850 | C-H Stretch | Alkyl (CH₂, CH₃) |

| 1520 - 1480 | C-N Stretch (Thioureide band) | Diethylcarbamodithioate (-NC(S)S-) |

| 1470 - 1450 | C-H Bend (Scissoring) | Methylene (B1212753) (-CH₂-) |

| 1370 - 1350 | C-H Bend (Rocking) | Methyl (-CH₃) |

| 1000 - 900 | C-S Stretch | Dithiocarbamate (B8719985) (-C(S)S-) |

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the precise arrangement of atoms within a molecule. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each nucleus, confirming the molecular structure. nih.gov

In the ¹H NMR spectrum of 2-Hydroxyethyl diethylcarbamodithioate, the ethyl groups (-CH₂CH₃) would show a characteristic triplet for the methyl (CH₃) protons and a quartet for the methylene (CH₂) protons due to spin-spin coupling. The hydroxyethyl group (-CH₂CH₂OH) would exhibit two triplets, one for the methylene group attached to the sulfur and another for the methylene group attached to the hydroxyl group. The hydroxyl proton itself would appear as a singlet, the position of which can vary depending on the solvent and concentration.

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Signals would be expected for the methyl and methylene carbons of the ethyl groups, the two distinct methylene carbons of the hydroxyethyl group, and a characteristic downfield signal for the thiocarbonyl carbon (N-C=S) of the dithiocarbamate moiety.

Table 2: Predicted ¹H NMR Chemical Shifts for 2-Hydroxyethyl diethylcarbamodithioate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -N-CH₂-CH₃ | ~ 3.8 - 4.0 | Quartet (q) |

| -N-CH₂-CH₃ | ~ 1.2 - 1.4 | Triplet (t) |

| -S-CH₂-CH₂-OH | ~ 3.4 - 3.6 | Triplet (t) |

| -S-CH₂-CH₂ -OH | ~ 3.9 - 4.1 | Triplet (t) |

| -CH₂-OH | Variable | Singlet (s) |

Table 3: Predicted ¹³C NMR Chemical Shifts for 2-Hydroxyethyl diethylcarbamodithioate

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -N-C S₂- | ~ 200 - 210 |

| -S-C H₂-CH₂-OH | ~ 60 - 65 |

| -S-CH₂-C H₂-OH | ~ 40 - 45 |

| -N-C H₂-CH₃ | ~ 45 - 50 |

| -N-CH₂-C H₃ | ~ 12 - 15 |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. For dithiocarbamates, the key chromophore is the NCS₂ group, which gives rise to characteristic electronic transitions. libretexts.org

The UV-Vis spectrum of 2-Hydroxyethyl diethylcarbamodithioate is expected to show intense absorption bands in the ultraviolet region. These absorptions are typically due to π→π* and n→π* transitions. The π→π* transition, involving electrons in the delocalized π-system of the dithiocarbamate group, usually occurs at a shorter wavelength with high molar absorptivity. libretexts.org The n→π* transition, involving the non-bonding electrons on the sulfur and nitrogen atoms, appears at a longer wavelength and is generally less intense. libretexts.org

Dithiocarbamates are well-known for forming stable, often colored, complexes with various metal ions. nih.gov The formation of these complexes can be monitored by UV-Vis spectroscopy, as it typically results in a shift of the absorption bands (a chromic shift) and the appearance of new bands corresponding to ligand-to-metal charge transfer (LMCT) transitions. libretexts.orgresearchgate.net For instance, the complexation of diethyldithiocarbamate (B1195824) with copper(II) ions produces a characteristic absorption peak around 450 nm. nih.gov

Table 4: Typical Electronic Transitions for Dithiocarbamates

| Transition Type | Typical Wavelength Range (nm) | Description |

| π → π | 250 - 270 | High-intensity transition within the delocalized NCS₂ system. |

| n → π | 280 - 300 | Lower-intensity transition of non-bonding electrons on S and N atoms. |

| LMCT | 320 - 450 (Visible region) | Appears upon complexation with metal ions; responsible for color. nih.govresearchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule upon ionization. nih.gov

For 2-Hydroxyethyl diethylcarbamodithioate (C₇H₁₅NOS₂), the molecular weight is approximately 193.33 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be expected at m/z 193. The fragmentation pattern would likely involve the cleavage of key bonds, providing structural confirmation. Common fragmentation pathways for dithiocarbamates include the loss of the side chains and cleavage around the carbamodithioate core.

Table 5: Expected Mass Spectrometry Fragments for 2-Hydroxyethyl diethylcarbamodithioate

| m/z Value | Proposed Fragment Ion | Description |

| 193 | [C₇H₁₅NOS₂]⁺• | Molecular Ion (M⁺•) |

| 148 | [C₅H₁₀NS₂]⁺ | Loss of the hydroxyethyl radical (•CH₂CH₂OH) |

| 116 | [C₄H₁₀N=C=S]⁺• | Cleavage to form diethylthiourea ion |

| 88 | [Et₂N=C=S]⁺ | Diethylthioketene ion |

| 72 | [Et₂N]⁺ | Diethylamino cation |

| 45 | [CH₂CH₂OH]⁺ | Hydroxyethyl cation |

Chromatographic Techniques for Separation and Quantification

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. When coupled with appropriate detectors, it becomes a powerful tool for both qualitative and quantitative analysis.

Gas chromatography (GC) is a common technique for separating and analyzing compounds that can be vaporized without decomposition. d-nb.info However, many dithiocarbamates have low volatility and are thermally unstable, making direct GC analysis challenging. nih.gov Often, analysis requires derivatization to a more volatile and stable form, such as methylation of the dithiocarbamate group. nih.gov An alternative and widely used approach for the general class of dithiocarbamates is indirect analysis, which involves the acid hydrolysis of the compound to carbon disulfide (CS₂) and the corresponding amine, followed by GC analysis of the volatile CS₂. encyclopedia.pubeurl-pesticides.eu

When GC is applicable, coupling it with a mass spectrometer (GC-MS) allows for the definitive identification of the separated components based on their mass spectra. lcms.cznih.gov For quantitative analysis, especially at trace levels, selective detectors that offer higher sensitivity and selectivity than a standard mass spectrometer are often employed.

Electron Capture Detector (ECD): The ECD is highly sensitive to compounds containing electronegative atoms, such as sulfur. It is well-suited for detecting sulfur-containing molecules like dithiocarbamates or their derivatives. encyclopedia.pubeurl-pesticides.eu

Pulsed Flame Photometric Detector (PFPD): The PFPD is a sulfur-specific detector. encyclopedia.pub It works by combusting the compounds as they elute from the GC column and measuring the light emitted from the excited sulfur species. This provides high selectivity for sulfur-containing compounds in complex matrices.

The combination of GC with these selective detectors provides robust and sensitive methods for the quantification of dithiocarbamates in various samples. encyclopedia.pubysi.com

High-Performance Liquid Chromatography (HPLC) with UV Detection for Derivatized Compounds

High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a powerful technique for the analysis of dithiocarbamates, including "2-Hydroxyethyl diethylcarbamodithioate," often after a derivatization step to enhance detection and separation. encyclopedia.pubtandfonline.com Due to the inherent instability and poor solubility of many dithiocarbamates in common organic solvents, direct analysis can be challenging. tandfonline.com Derivatization, such as methylation, is a common strategy to improve the chromatographic behavior and UV absorbance of these compounds. jst.go.jpoup.comnih.gov

In a typical HPLC-UV method, the dithiocarbamate is first extracted from the sample matrix, often using an alkaline solution containing chelating agents like EDTA to stabilize the compound. tandfonline.comjst.go.jp Subsequently, a derivatizing agent, such as methyl iodide or dimethyl sulfate (B86663), is introduced to convert the dithiocarbamate into a more stable and readily detectable methyl ester derivative. tandfonline.comjst.go.jpoup.com The derivatized compound is then injected into the HPLC system.

Separation is commonly achieved on a reverse-phase column, such as a C18 column, using a mobile phase typically consisting of a mixture of acetonitrile (B52724) and water. jst.go.jpnih.gov The UV detector is set to a wavelength where the derivatized dithiocarbamate exhibits maximum absorbance, often around 272 nm, allowing for sensitive quantification. oup.com This approach has been successfully applied to determine various dithiocarbamates in different matrices. encyclopedia.puboup.com

| Parameter | Typical Conditions |

| Derivatization Agent | Methyl iodide, Dimethyl sulfate tandfonline.comjst.go.jp |

| Stationary Phase | C18 Reverse-phase column jst.go.jpnih.gov |

| Mobile Phase | Acetonitrile/Water gradient jst.go.jpnih.gov |

| Detection | UV at ~272 nm oup.com |

This derivatization-based HPLC-UV method offers good sensitivity and selectivity for the quantification of dithiocarbamates.

Direct Analysis Methods for Rapid Screening

For rapid screening purposes, direct analysis methods that require minimal or no sample preparation are highly advantageous. These techniques offer high-throughput analysis, which is particularly useful for screening large numbers of samples.

Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) is an ambient ionization technique that allows for the direct analysis of compounds on surfaces with little to no sample preparation. wikipedia.orgnih.gov In DESI, a pneumatically assisted electrospray of charged solvent droplets is directed onto the sample surface. wur.nl The impact of these droplets desorbs and ionizes molecules from the surface, which are then drawn into the mass spectrometer for analysis. wikipedia.orgwur.nl

DESI-MS has been investigated for the rapid analysis of dithiocarbamates. wur.nlnih.gov This technique can be used to detect compounds directly from surfaces, potentially enabling in-situ analysis. wur.nl For instance, research has shown that dithiocarbamates like thiram (B1682883) can be rapidly analyzed at relevant levels using DESI-MS/MS. wur.nl The use of tandem mass spectrometry (MS/MS) provides enhanced selectivity and structural information through fragmentation of the parent ion. wur.nlnih.gov

While direct analysis from complex surfaces like plant leaves has shown limited success, the analysis of raw extracts deposited on a slide has proven effective for rapid detection. wur.nlnih.gov The entire process, from sample deposition to analysis, can be very fast, with some studies reporting the analysis of multiple samples within minutes. wur.nl

| Feature | Description |

| Ionization Technique | Desorption Electrospray Ionization (DESI) wikipedia.org |

| Sample State | Solid or liquid on a surface wur.nl |

| Sample Preparation | Minimal to none wur.nlresearchgate.net |

| Analysis Time | Rapid, suitable for high-throughput screening purdue.edu |

| Detection | Tandem Mass Spectrometry (MS/MS) for specificity wur.nl |

Crystallographic Analysis: Single-Crystal X-ray Diffraction for Solid-State Structures

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. esrf.fr The electrons in the atoms of the crystal scatter the X-rays, leading to a diffraction pattern of spots of varying intensity. fiveable.me By analyzing the positions and intensities of these diffracted spots, the electron density map of the crystal can be constructed, and from this, the arrangement of atoms in the unit cell is determined. esrf.fr

| Parameter | Information Obtained |

| Bond Lengths | Precise distances between bonded atoms |

| Bond Angles | Angles between adjacent chemical bonds |

| Coordination Geometry | Arrangement of ligands around a central metal atom rsc.org |

| Crystal Packing | Arrangement of molecules in the crystal lattice rsc.org |

Electrochemical Methods: Voltammetry for Redox Potential Determination

Electrochemical methods, particularly voltammetry, are employed to investigate the redox properties of "2-Hydroxyethyl diethylcarbamodithioate". These techniques provide insights into the electron transfer processes that the compound can undergo, which is essential for understanding its reactivity and potential applications in areas such as sensor development or catalysis. Dithiocarbamates possess multiple electroactive sites, making them suitable for electrochemical analysis. nih.govresearchgate.net

Cyclic voltammetry (CV) is a commonly used voltammetric technique. In a CV experiment, the potential of a working electrode immersed in a solution of the analyte is swept linearly with time between two set potentials, and the resulting current is measured. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction potentials of the analyte. nih.gov

Studies on dithiocarbamates have shown that they can be both oxidized and reduced at various electrode materials. nih.gov The carbamate (B1207046) anions can be irreversibly oxidized at inert electrodes like glassy carbon or platinum. nih.govresearchgate.net The specific redox potentials are influenced by the substituents on the dithiocarbamate moiety and the nature of the solvent and supporting electrolyte.

| Technique | Information Provided |

| Cyclic Voltammetry (CV) | Oxidation and reduction potentials, reversibility of redox processes nih.gov |

| Differential Pulse Voltammetry (DPV) | Enhanced sensitivity for quantitative analysis nih.gov |

| Linear Sweep Voltammetry (LSV) | Information on electron transfer kinetics nih.gov |

Microscopic and Surface Analytical Techniques for Materials Characterization (SEM, TEM, EDS, XRD)

When "2-Hydroxyethyl diethylcarbamodithioate" is incorporated into materials, such as nanoparticles or thin films, a combination of microscopic and surface analytical techniques is necessary to characterize the resulting material's morphology, composition, and crystal structure. nih.gov

Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the surface topography of a material. fiveable.me A focused beam of electrons is scanned across the sample, and the resulting signals (such as secondary electrons and backscattered electrons) are used to create an image. SEM is valuable for determining particle size, shape, and surface features. fiveable.me

Transmission Electron Microscopy (TEM): TEM is used to visualize the internal structure of a material at a very high resolution. fiveable.me A beam of electrons is transmitted through an ultra-thin specimen, and an image is formed from the transmitted electrons. TEM can reveal information about the crystal structure, defects, and the distribution of different phases within the material. fiveable.me

Energy-Dispersive X-ray Spectroscopy (EDS or EDX): Often coupled with SEM or TEM, EDS is an analytical technique used for the elemental analysis of a sample. oregonstate.edumyscope.trainingrockymountainlabs.com The electron beam excites atoms in the sample, causing them to emit characteristic X-rays. The energy of these X-rays is specific to each element, allowing for the determination of the elemental composition of the analyzed region. oregonstate.edurockymountainlabs.com

X-ray Diffraction (XRD): Powder XRD is used to determine the crystallographic structure of a material. fiveable.merockymountainlabs.com Unlike single-crystal XRD, powder XRD is performed on a polycrystalline sample. The resulting diffraction pattern provides information about the crystal phases present, lattice parameters, and crystallite size. fiveable.me

| Technique | Primary Information |

| SEM | Surface morphology, topography, particle size and shape fiveable.me |

| TEM | Internal structure, crystal structure, defects fiveable.me |

| EDS | Elemental composition and distribution oregonstate.edurockymountainlabs.com |

| XRD | Crystal structure, phase identification, crystallite size fiveable.merockymountainlabs.com |

Environmental Transformation Pathways and Fate of Dithiocarbamate Esters

Photolytic and Hydrolytic Degradation Processes in Environmental Compartments

Information specifically detailing the photolytic and hydrolytic degradation of 2-Hydroxyethyl diethylcarbamodithioate in environmental compartments such as water, soil, and air is currently unavailable. Generally, dithiocarbamate (B8719985) esters can undergo degradation through both photolysis (degradation by light) and hydrolysis (reaction with water). The rates of these processes are highly dependent on the specific chemical structure of the ester and the environmental conditions. For instance, the presence of photosensitizing agents in water could potentially accelerate the photolytic degradation of such compounds.

Hydrolysis of dithiocarbamate esters is a key transformation pathway. The stability of these compounds is known to be pH-dependent. Many dithiocarbamates are unstable in acidic conditions and decompose to carbon disulfide and the corresponding amine. It is plausible that 2-Hydroxyethyl diethylcarbamodithioate would follow a similar degradation pathway. The ester linkage in the molecule is also susceptible to hydrolysis, which would lead to the formation of 2-hydroxyethanol and diethylcarbamodithioic acid. The latter is unstable and would likely decompose further.

Identification and Characterization of Environmental Degradation Products

There are no specific studies that identify and characterize the environmental degradation products of 2-Hydroxyethyl diethylcarbamodithioate. Based on the general degradation pathways of dithiocarbamates, potential degradation products could include:

Diethylamine (B46881): Formed from the breakdown of the diethylcarbamodithioate moiety.

Carbon disulfide: A common degradation product of dithiocarbamates.

2-Hydroxyethanol (Ethylene glycol): Resulting from the hydrolysis of the ester bond.

Further reaction products: Diethylamine and carbon disulfide can react further in the environment.

Without specific experimental data, the exact nature and quantity of these degradation products remain speculative.

Environmental Factors Influencing Degradation Kinetics (pH, Oxygen, Moisture)

The kinetics of the degradation of 2-Hydroxyethyl diethylcarbamodithioate are expected to be influenced by several environmental factors, although specific data are lacking.

pH: As with other dithiocarbamates, pH is likely a critical factor. Acidic conditions are expected to accelerate hydrolytic degradation, while neutral or alkaline conditions might lead to greater stability.

Oxygen: The role of dissolved oxygen in the degradation of 2-Hydroxyethyl diethylcarbamodithioate is not documented. For some organic compounds, oxygen can play a role in both biotic and abiotic degradation processes, potentially leading to oxidized transformation products.

Moisture: Moisture is essential for hydrolytic degradation. In soil environments, higher moisture content would likely facilitate the breakdown of the compound.

The following table summarizes the probable influence of these factors, based on general chemical principles for dithiocarbamate esters.

| Environmental Factor | Probable Influence on Degradation Rate of 2-Hydroxyethyl diethylcarbamodithioate |

| pH | Higher degradation rate under acidic conditions. |

| Oxygen | Potential to influence both biotic and abiotic degradation pathways. |

| Moisture | Essential for hydrolysis; higher moisture content likely increases degradation. |

Studies on Ultimate Biodegradation and Mineralization Rates

Specific studies on the ultimate biodegradation and mineralization rates of 2-Hydroxyethyl diethylcarbamodithioate could not be identified. Biodegradation refers to the breakdown of the compound by microorganisms, while mineralization is the complete conversion of the organic molecule to inorganic substances like carbon dioxide, water, and mineral salts.

The biodegradability of dithiocarbamate esters can vary widely. The presence of a hydroxyl group in 2-Hydroxyethyl diethylcarbamodithioate might influence its susceptibility to microbial attack, but without experimental data, its ultimate fate in the environment through biological processes remains unknown.

Theoretical and Computational Investigations of 2 Hydroxyethyl Diethylcarbamodithioate Systems

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic behavior of 2-Hydroxyethyl diethylcarbamodithioate. These calculations can predict molecular geometries, orbital energies, and the distribution of electrons within the molecule, offering insights into its stability and reactivity.

The electronic structure and properties of dithiocarbamate (B8719985) systems, including 2-Hydroxyethyl diethylcarbamodithioate, are frequently investigated using a variety of computational methods. Among the most common are semiempirical methods and Density Functional Theory (DFT).

Semiempirical methods, which incorporate some experimental parameters to simplify calculations, can be useful for initial explorations of large systems. However, for more accurate and detailed electronic structure information, DFT is the more prevalent and robust approach. DFT methods, such as those employing the B3LYP or M06-2X functionals, offer a good balance between computational cost and accuracy for molecules of this type. nrel.govnih.gov The choice of basis set, such as the 6-311++G(d,p) or def2-TZVP, is also crucial for obtaining reliable results, with larger basis sets generally providing more accurate descriptions of the electronic environment. nrel.govresearchgate.net For instance, DFT has been successfully used to ascertain the geometry and electronic properties of related dithiocarbamate complexes. uwc.ac.za

Table 1: Common DFT Functionals and Basis Sets in Dithiocarbamate Research

| Methodology | Description | Typical Application |

|---|---|---|

| B3LYP | A hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. | Widely used for geometry optimization and electronic property calculations of organic and organometallic compounds. nih.gov |

| M06-2X | A high-nonlocality functional with a good performance for main-group thermochemistry, kinetics, and noncovalent interactions. nrel.gov | Suitable for studying reaction mechanisms and systems where dispersion forces are important. mdpi.com |

| 6-311++G(d,p) | A Pople-style basis set that includes diffuse functions (++) and polarization functions (d,p) on both heavy atoms and hydrogens. | Provides a flexible description of the electron density, important for anions and systems with lone pairs. researchgate.net |

| def2-TZVP | A triple-zeta valence basis set with polarization functions. | Offers a good compromise between accuracy and computational cost for a wide range of chemical systems. nrel.gov |

Once the electronic structure is calculated, the electron density distribution can be analyzed to understand the bonding characteristics of 2-Hydroxyethyl diethylcarbamodithioate. Techniques such as Mulliken population analysis, Natural Bond Orbital (NBO) analysis, and the Quantum Theory of Atoms in Molecules (QTAIM) can provide valuable insights.

NBO analysis, for example, can be used to study the interactions between filled and vacant orbitals, providing a quantitative measure of hyperconjugative and steric effects. This can reveal the nature of the C-N bond within the dithiocarbamate group, which is known to have significant double-bond character due to resonance. The analysis of frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is also critical. The energy and shape of the HOMO are related to the molecule's ability to donate electrons, while the LUMO reflects its electron-accepting capability. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. researchgate.net For 2-Hydroxyethyl diethylcarbamodithioate, the HOMO is expected to be localized primarily on the sulfur atoms of the dithiocarbamate group, making this moiety a likely site for electrophilic attack.

Computational Elucidation of Reaction Mechanisms and Transition States

DFT calculations are a powerful tool for mapping out the potential energy surfaces of chemical reactions involving 2-Hydroxyethyl diethylcarbamodithioate. mdpi.com By identifying the structures of reactants, products, intermediates, and, most importantly, transition states, the entire reaction pathway can be elucidated. The activation energy for a given reaction step can be calculated as the energy difference between the reactants and the transition state. This information is invaluable for understanding reaction kinetics and predicting the feasibility of different reaction pathways. rsc.org

For example, in the formation of metal complexes with 2-Hydroxyethyl diethylcarbamodithioate, computational methods can be used to model the step-by-step coordination of the ligand to the metal center. Calculations can help determine whether the reaction proceeds through a concerted or a stepwise mechanism and can identify the rate-determining step. rsc.org Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that a calculated transition state correctly connects the reactants and products. researchgate.net

Structure-Reactivity Relationship Studies via Computational Modeling

Computational modeling can be employed to establish quantitative structure-reactivity relationships (QSRRs). By systematically modifying the structure of 2-Hydroxyethyl diethylcarbamodithioate—for instance, by substituting the ethyl groups or modifying the hydroxyethyl (B10761427) moiety—and calculating various electronic descriptors, it is possible to correlate these properties with observed reactivity.

Key electronic descriptors often used in such studies include:

HOMO and LUMO energies: As mentioned, these are related to the electron-donating and accepting abilities.

Global reactivity indices: Hardness, softness, electronegativity, and the electrophilicity index can be derived from the HOMO and LUMO energies to provide a more general picture of reactivity.

Atomic charges: The calculated charge on each atom can indicate the most likely sites for nucleophilic or electrophilic attack.

By building a computational model based on a series of related dithiocarbamate derivatives, it becomes possible to understand how specific structural features influence the molecule's reactivity. nih.gov This knowledge is crucial for the rational design of new compounds with tailored properties.

Predictive Modeling for the Design of Novel Dithiocarbamate Derivatives

The insights gained from theoretical and computational studies on 2-Hydroxyethyl diethylcarbamodithioate can be leveraged for the predictive design of novel dithiocarbamate derivatives with enhanced or specific properties. nih.gov For example, if the goal is to design a dithiocarbamate that is a more effective ligand for a particular metal, computational models can be used to screen a virtual library of candidate molecules.

The process typically involves:

Generating a library of virtual compounds: This is done by making systematic modifications to the parent 2-Hydroxyethyl diethylcarbamodithioate structure.

High-throughput computational screening: Key properties, such as binding affinity to a target metal ion, are calculated for each compound in the library using efficient computational methods.

Identifying promising candidates: Molecules that exhibit the desired properties in the computational screen are identified for further, more detailed theoretical investigation or for experimental synthesis and testing.

This predictive modeling approach can significantly accelerate the discovery and development of new dithiocarbamate derivatives for various applications, from materials science to medicinal chemistry, by focusing experimental efforts on the most promising candidates. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-hydroxyethyl diethylcarbamodithioate, and how are reaction conditions optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution, where sodium diethylcarbamodithioate reacts with 2-chloroethanol in aqueous or alcoholic media. Key parameters include maintaining a pH of 9–10 to stabilize the dithiocarbamate intermediate and a temperature of 60–70°C for 4–6 hours. Post-synthesis, purification involves recrystallization from ethanol or acetone to achieve >95% purity. Yield optimization may require adjusting stoichiometry (1:1.2 molar ratio of dithiocarbamate to alkylating agent) and solvent polarity .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

Q. What are the primary research applications of 2-hydroxyethyl diethylcarbamodithioate in academic studies?

- Methodological Answer : The compound is studied for (1) antifungal activity against plant pathogens (e.g., Fusarium spp.) via minimum inhibitory concentration (MIC) assays ; (2) enzyme inhibition (e.g., acetylcholinesterase) using spectrophotometric kinetics; and (3) metal complexation for catalytic or antimicrobial applications, with stability constants determined via potentiometric titrations .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Methodological Answer : Cross-validation using complementary techniques is critical. For example, discrepancies in NMR peak assignments (e.g., overlapping ethyl/hydroxyethyl signals) can be resolved via 2D-COSY or HSQC. Computational tools like density functional theory (DFT) simulate IR/NMR spectra to match experimental data. AI-driven tools (e.g., automated peak deconvolution) enhance accuracy in noisy datasets .

Q. What strategies improve yield and purity in large-scale synthesis?

- Methodological Answer :

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity but may increase side products; ethanol/water mixtures balance yield and purity .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerate alkylation under mild conditions.

- In-line analytics : HPLC monitoring identifies by-products (e.g., diethylthiourea) for real-time process adjustments .

Q. How can the compound’s bioactivity be evaluated against drug-resistant fungal strains?

- Methodological Answer :

- Broth microdilution assays determine MICs against clinical isolates (e.g., Candida auris), with fractional inhibitory concentration (FIC) indices quantifying synergism with standard antifungals (e.g., fluconazole) .

- Time-kill kinetics assess fungicidal vs. fungistatic effects, while SEM imaging reveals hyphal morphological disruptions .

Q. What computational methods model interactions between 2-hydroxyethyl diethylcarbamodithioate and biological targets?

- Methodological Answer :

- Molecular docking (AutoDock Vina) predicts binding affinities to fungal cytochrome P450 enzymes, with grid parameters centered on heme active sites.

- Molecular dynamics (MD) simulations (GROMACS) evaluate ligand-protein stability (RMSD <2.0 Å over 100 ns trajectories) and hydration effects .

Q. How are structure-activity relationships (SARs) analyzed for derivatives with modified substituents?

- Methodological Answer : Systematic substitution (e.g., replacing hydroxyethyl with benzyl groups) followed by multivariate statistical analysis (e.g., PCA or PLS regression) links structural descriptors (logP, polar surface area) to bioactivity. In silico toxicity prediction (e.g., ProTox-II) prioritizes low-risk candidates for synthesis .

Ethical and Safety Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.